D-Valine, N-[(phenylamino)carbonyl]-
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Overview
Description
D-Valine, N-[(phenylamino)carbonyl]- is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. It is an important organic chiral source and has extensive industrial applications, including its use as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Valine, N-[(phenylamino)carbonyl]- can be achieved through various synthetic routes. One common method involves the microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase . These methods are preferred due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes.
Industrial Production Methods: In industrial settings, the microbial preparation of D-Valine is more competitive and promising. This approach involves the use of microbial strains that can selectively degrade or hydrolyze specific substrates to produce D-Valine with high optical purity .
Chemical Reactions Analysis
Types of Reactions: D-Valine, N-[(phenylamino)carbonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives with specific biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving D-Valine, N-[(phenylamino)carbonyl]- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to ensure high yields and selectivity .
Major Products Formed: The major products formed from these reactions include derivatives of D-Valine that have enhanced biological activities or improved stability. For example, the synthesis of fluvalinate, a pyrethroid pesticide, involves the use of D-Valine as a key intermediate .
Scientific Research Applications
D-Valine, N-[(phenylamino)carbonyl]- has a wide range of scientific research applications. In chemistry, it is used as a chiral source for the synthesis of various compounds. In biology, it is utilized in cell culture to selectively inhibit fibroblast proliferation. In medicine, derivatives of D-Valine are used in the treatment of immune-deficiency diseases and as antitumor agents. In the industry, it is employed in the production of agricultural pesticides and veterinary antibiotics .
Mechanism of Action
The mechanism of action of D-Valine, N-[(phenylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. For instance, in the biosynthesis of actinomycin D by Streptomyces, the multifunctional actinomycin synthetase II catalyzes the formation of a peptide bond between L-threonine and L-valine, followed by the epimerization of L-valine to D-valine . This process is crucial for the compound’s biological activity and its role in various biochemical pathways.
Comparison with Similar Compounds
D-Valine, N-[(phenylamino)carbonyl]- can be compared with other similar compounds such as N-Carbamyl-D-Valine and Valinomycin. While all these compounds share some structural similarities, D-Valine, N-[(phenylamino)carbonyl]- is unique due to its specific applications in the synthesis of agricultural pesticides and veterinary antibiotics . N-Carbamyl-D-Valine, on the other hand, is primarily used as an intermediate in the preparation of beta-lactam antibiotics .
Conclusion
D-Valine, N-[(phenylamino)carbonyl]- is a versatile compound with significant applications in various scientific fields Its unique properties and the ability to undergo various chemical reactions make it an essential intermediate in the synthesis of numerous biologically active compounds
Properties
CAS No. |
827612-16-8 |
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Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(2R)-3-methyl-2-(phenylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,15,16)(H2,13,14,17)/t10-/m1/s1 |
InChI Key |
IIJAEFRNONKHQP-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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